Adenosine triphosphate disodium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

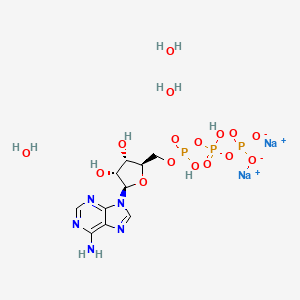

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20N5Na2O16P3 |

|---|---|

Molecular Weight |

605.19 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate |

InChI |

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChI Key |

MWEQTWJABOLLOS-AZGWGOJFSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Adenosine Triphosphate by Karl Lohmann: A Technical Retrospective

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of biochemistry, few discoveries have been as foundational as that of adenosine (B11128) triphosphate (ATP). This molecule, now universally recognized as the primary energy currency of the cell, was first isolated and characterized in 1929 by the German biochemist Karl Lohmann.[1][2][3] Working in the laboratory of Otto Meyerhof at the Kaiser Wilhelm Institute for Biology in Berlin-Dahlem, Lohmann's meticulous work with muscle and liver extracts unveiled a pyrophosphate-containing compound that would later be understood to underpin cellular bioenergetics.[4] This in-depth guide provides a technical retrospective of Lohmann's seminal discovery, detailing the experimental methodologies of the era, presenting the quantitative data that led to the identification of ATP, and visualizing the logical and biochemical pathways central to this landmark achievement. Concurrently, and in a remarkable instance of independent discovery, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School were also isolating this pivotal molecule, a testament to the intense focus on muscle metabolism at the time.[4]

The Scientific Climate of the 1920s: The Quest for Muscle Energy

The early 20th century was a period of intense investigation into the chemical processes governing muscle contraction. The prevailing theory, largely driven by the work of Gustav Embden, Otto Meyerhof, and Archibald Hill, centered on the breakdown of glycogen (B147801) to lactic acid as the primary energy-releasing process. However, the discovery of phosphocreatine (B42189) (then called phosphagen) by Fiske and SubbaRow, and independently by Grace and Philip Eggleton in 1927, introduced a new, highly labile phosphate (B84403) compound into the equation, suggesting a more immediate energy source for muscle function. It was within this dynamic and competitive research environment that Lohmann embarked on his investigation into the phosphorus-containing compounds of muscle.

Experimental Protocols of Karl Lohmann

Muscle Tissue Preparation and Extraction

The primary biological material for these pioneering studies was frog skeletal muscle, favored for its accessibility and physiological relevance. The initial and most critical step was the rapid harvesting and processing of the tissue to minimize the enzymatic degradation of labile phosphate compounds.

Protocol for Muscle Extract Preparation (Reconstructed)

-

Tissue Dissection: A frog was pithed, and the gastrocnemius muscles were rapidly excised.

-

Homogenization: The muscle tissue was immediately minced and ground with sand or in a pre-chilled mortar and pestle to facilitate cell lysis.

-

Acid Extraction: The homogenized tissue was treated with a cold acid, typically trichloroacetic acid (TCA), to precipitate proteins and halt enzymatic activity. This step was crucial for preserving the acid-soluble small molecules, including the yet-to-be-identified ATP.

-

Neutralization and Filtration: The acidic extract was then neutralized, often with a barium or calcium hydroxide (B78521) solution, and filtered to remove the precipitated proteins and other insoluble material. This process yielded a clear filtrate containing the acid-soluble phosphate compounds.

Chemical Analysis of the "Pyrophosphate Fraction"

Lohmann's key contribution was the identification of a novel pyrophosphate-containing molecule within this muscle extract. The analytical techniques of the time were rudimentary by modern standards but were sufficient to distinguish this new compound from inorganic phosphate and other known organic phosphates.

Analytical Methods of the Era:

-

Phosphate Determination: The foundational analytical method was the colorimetric determination of inorganic phosphate, a technique pioneered by Fiske and SubbaRow. This method involved the reaction of phosphate with molybdate (B1676688) in the presence of a reducing agent to produce a characteristic blue color, the intensity of which was proportional to the phosphate concentration.

-

Hydrolysis and Differential Phosphate Measurement: To characterize the "pyrophosphate fraction," Lohmann would have subjected the muscle extract to varying conditions of acid hydrolysis.

-

Inorganic Phosphate (Pi): Measured directly in the untreated extract.

-

"Easily Hydrolyzable" Phosphate: A short period of mild acid hydrolysis (e.g., in 1 N HCl at 100°C for 7 minutes) would cleave the terminal phosphate groups of pyrophosphate-containing compounds. The increase in inorganic phosphate after this step would represent the "pyrophosphate" fraction.

-

Total Acid-Soluble Phosphate: A more prolonged and harsh acid digestion would break down all organic phosphate esters, yielding the total phosphate content of the extract.

-

Quantitative Data from Lohmann's Era

While specific tables from Lohmann's 1929 paper are not reproduced here, the quantitative data would have centered on the differential measurements of phosphate fractions under various physiological conditions (e.g., resting vs. stimulated muscle). The key finding would have been the presence of a significant, previously unaccounted-for "easily hydrolyzable" phosphate fraction that was distinct from inorganic phosphate and phosphocreatine.

| Phosphate Fraction | Description | Analytical Approach | Expected Observation in Muscle Extract |

| Inorganic Phosphate (Pi) | Free orthophosphate in the cell. | Direct colorimetric assay of the deproteinized extract. | A baseline level that increases with muscle fatigue. |

| Phosphocreatine-P | Phosphate bound to creatine, known to be highly labile. | Measured by the increase in Pi after very mild acid hydrolysis or specific enzymatic assays. | A significant fraction that decreases rapidly with muscle contraction. |

| "Pyrophosphate" Fraction (ATP-P) | The novel fraction identified by Lohmann, resistant to very mild hydrolysis but cleaved by stronger (yet still mild) acid treatment. | Measured as the increase in Pi after a 7-minute hydrolysis in 1 N HCl at 100°C, after accounting for Pi and phosphocreatine-P. | A substantial and relatively stable pool of phosphate, later identified as the two terminal phosphates of ATP. |

| Ester-P | More stable organic phosphates (e.g., glucose phosphates). | Calculated as the difference between total acid-soluble phosphate and the sum of the other fractions. | A component of the total phosphate pool. |

Logical and Experimental Workflow

The logical progression of Lohmann's research can be visualized as a systematic process of elimination and characterization, driven by the analytical techniques available at the time.

Figure 1: A diagram illustrating the likely experimental workflow followed by Karl Lohmann in the discovery of ATP.

The Emerging Biochemical Pathway

Lohmann's discovery of ATP, in conjunction with the existing knowledge of glycolysis and phosphocreatine, began to sketch the outlines of the intricate energy transfer system within the muscle cell. While the full picture would take decades to complete, the central role of a pyrophosphate-containing compound as an intermediary was becoming clear.

References

The Central Role of ATP Disodium Hydrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP), in its stable disodium (B8443419) hydrate (B1144303) form, is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life. This technical guide provides an in-depth exploration of the multifaceted role of ATP in cellular metabolism, with a focus on its function, regulation, and the experimental methodologies used to investigate its dynamics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of cellular bioenergetics.

Core Functions of ATP in Cellular Metabolism

ATP is a nucleotide composed of adenine (B156593), a ribose sugar, and three phosphate (B84403) groups. The high-energy phosphoanhydride bonds between these phosphate groups are the key to its function.[1][2] The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) releases a significant amount of free energy (approximately -30.5 kJ/mol under standard conditions, and around -57 kJ/mol under typical cellular conditions), which is coupled to and drives numerous endergonic cellular processes.[1][3]

The primary roles of ATP in cellular metabolism can be categorized as follows:

-

Energy Currency: ATP is the primary molecule for transferring energy from catabolic reactions (the breakdown of molecules) to anabolic reactions (the synthesis of molecules).[4][5][6] This energy coupling is fundamental to processes such as muscle contraction, active transport of ions and molecules across cell membranes, and the synthesis of complex macromolecules like proteins and nucleic acids.[2][7][8]

-

Signal Transduction: ATP serves as a crucial signaling molecule both inside and outside the cell.[1][8]

-

Intracellular Signaling: ATP is a substrate for kinases, enzymes that phosphorylate proteins, thereby activating or inactivating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.[1][8] It is also the precursor for the second messenger cyclic AMP (cAMP), which is synthesized by adenylyl cyclase and plays a vital role in various signaling pathways.[1][8]

-

Extracellular Signaling (Purinergic Signaling): Cells can release ATP into the extracellular space, where it acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the surface of the same or neighboring cells.[1][9][10] This form of signaling is involved in a wide range of physiological processes, including neurotransmission, inflammation, and vascular regulation.[1][9]

-

-

Biosynthesis: ATP is a direct precursor for the synthesis of RNA and, after conversion to deoxyadenosine (B7792050) triphosphate (dATP), DNA.[1] It is also required for the activation of amino acids during protein synthesis.[1]

ATP Production: The Cellular Powerhouses

Cells have evolved sophisticated mechanisms to maintain a high intracellular concentration of ATP, typically in the range of 1-10 mM.[1][11][12] The primary pathways for ATP synthesis are:

-

Glycolysis: This anaerobic process occurs in the cytoplasm and involves the breakdown of one molecule of glucose into two molecules of pyruvate (B1213749), yielding a net of two ATP molecules and two NADH molecules.[13][14][15]

-

Citric Acid Cycle (Krebs Cycle): In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the citric acid cycle. For each molecule of glucose, the cycle generates two ATP (or GTP), six NADH, and two FADH2 molecules.[13][14][16]

-

Oxidative Phosphorylation (Electron Transport Chain): This is the major source of ATP in aerobic organisms and takes place on the inner mitochondrial membrane.[13][17][18] The high-energy electrons from NADH and FADH2 produced during glycolysis and the citric acid cycle are transferred through a series of protein complexes, creating a proton gradient. The flow of protons back across the membrane through ATP synthase drives the synthesis of a large amount of ATP.[13][19] The complete oxidation of one glucose molecule via cellular respiration can yield approximately 30-38 ATP molecules.[1][13][20][21]

Quantitative Data on ATP Metabolism

The following tables summarize key quantitative data related to ATP metabolism.

| Parameter | Value | References |

| Energy Release from ATP Hydrolysis | ||

| Standard Gibbs Free Energy Change (ΔG°') | -30.5 kJ/mol | [1] |

| Gibbs Free Energy Change in Cellular Conditions | ~ -57 kJ/mol | [1][3] |

| ATP Yield from Glucose Oxidation | ||

| Glycolysis (net) | 2 ATP | [13][14] |

| Citric Acid Cycle (per glucose molecule) | 2 ATP (or GTP) | [16][21] |

| Oxidative Phosphorylation | ~26-34 ATP | [13][20] |

| Total Aerobic Respiration (per glucose) | ~30-38 ATP | [1][13][21] |

| Intracellular ATP Concentrations | ||

| Typical Range in Eukaryotic Cells | 1-10 mM | [1][11][12] |

| Average in Normal Whole Source Cells and Tissues | 4.41 mM | [22] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in metabolic and signaling pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key processes involving ATP.

Caption: Glycolysis energy investment and payoff phases.

Caption: Overview of oxidative phosphorylation.

Caption: Simplified purinergic signaling pathway.

Experimental Protocols for ATP Measurement

Accurate quantification of intracellular and extracellular ATP is critical for studying cellular metabolism and signaling. Several robust methods are available, each with its own advantages and limitations.

Bioluminescence Assay for Intracellular ATP

This is one of the most sensitive and widely used methods for ATP quantification.[23]

Principle: The assay is based on the ATP-dependent enzymatic reaction of firefly luciferase, which catalyzes the oxidation of D-luciferin, resulting in light emission. The intensity of the emitted light is directly proportional to the ATP concentration.

Detailed Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency in a 96-well plate. Apply experimental treatments as required.

-

Cell Lysis:

-

For adherent cells, remove the culture medium and add 100 µL of a suitable cell lysis reagent (e.g., Somatic Cell ATP Releasing Agent) to each well. Incubate at room temperature for 5 minutes with gentle shaking to ensure complete cell lysis and release of intracellular ATP.[17]

-

For suspension cells, transfer 10 µL of the cell suspension to a luminometer plate and add 100 µL of the lysis reagent.[17]

-

-

Reagent Preparation: Prepare the ATP detection cocktail containing D-luciferin and firefly luciferase in an appropriate assay buffer according to the manufacturer's instructions.[17] Protect the reagent from light.

-

Measurement:

-

Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.

-

Add the ATP detection cocktail to each well.

-

Immediately measure the luminescence using a luminometer. The signal is typically stable for a few minutes but should be read promptly.

-

-

Standard Curve: Prepare a standard curve using known concentrations of ATP (e.g., from 1 nM to 1 µM) to quantify the ATP concentration in the samples.

High-Performance Liquid Chromatography (HPLC) for ATP, ADP, and AMP

HPLC provides a robust method for the simultaneous quantification of ATP and its metabolites, ADP and AMP, allowing for the determination of the cellular energy charge.[23]

Principle: Cellular extracts are separated by reverse-phase HPLC, and the different nucleotides are detected and quantified by their UV absorbance.

Detailed Protocol:

-

Cell Extraction:

-

Plate and treat cells as required.

-

Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract the nucleotides by adding a cold extraction buffer, such as 0.3 M perchloric acid (HClO4).[8]

-

Scrape the cells and collect the extract.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet the protein precipitate.

-

Neutralize the supernatant with a potassium phosphate buffer (e.g., K2HPO4).

-

Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

-

Filter the supernatant through a 0.2 µm filter before injection.

-

-

HPLC Analysis:

-

Use a C18 reverse-phase column.

-

The mobile phase typically consists of an isocratic or gradient elution with a buffer such as potassium phosphate at a specific pH (e.g., pH 6.8).

-

Set the UV detector to a wavelength of 254 nm for adenine nucleotide detection.

-

Inject the prepared sample into the HPLC system.

-

-

Quantification: Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of known standards.

FRET-Based Genetically Encoded Indicators for Live-Cell ATP Imaging

Fluorescence Resonance Energy Transfer (FRET)-based biosensors allow for the real-time monitoring of ATP dynamics in living cells and specific subcellular compartments.[3]

Principle: These biosensors consist of two fluorescent proteins (e.g., CFP and YFP) linked by an ATP-binding domain. Upon ATP binding, a conformational change occurs, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. This change in the ratio of acceptor to donor fluorescence emission provides a measure of the ATP concentration.[3][14]

Detailed Protocol:

-

Biosensor Expression: Transfect the cells of interest with a plasmid encoding the FRET-based ATP biosensor (e.g., ATeam).[3] Allow sufficient time for protein expression.

-

Live-Cell Imaging Setup:

-

Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Use an inverted fluorescence microscope equipped with a sensitive camera, appropriate filter sets for the donor and acceptor fluorophores, and environmental control (temperature, CO2).

-

-

Image Acquisition:

-

Excite the donor fluorophore (e.g., CFP) with the appropriate wavelength.

-

Simultaneously or sequentially capture images of both the donor and acceptor emission.

-

Acquire images at desired time intervals to monitor dynamic changes in ATP levels in response to stimuli.

-

-

Data Analysis:

-

Correct for background fluorescence.

-

Calculate the FRET ratio (acceptor emission / donor emission) for each cell or region of interest over time.

-

Changes in the FRET ratio reflect relative changes in the intracellular ATP concentration. Calibration curves can be generated in vitro to estimate absolute ATP concentrations.

-

ATP Disodium Hydrate in Drug Development

Given the central role of ATP in cellular energy and signaling, it is a key molecule of interest in drug development.

-

Toxicity Screening: Intracellular ATP levels are a sensitive indicator of cell viability and metabolic health. ATP depletion is an early marker of cellular toxicity. High-throughput screening assays based on ATP bioluminescence are widely used to assess the cytotoxic effects of drug candidates.

-

Targeting ATP-Dependent Enzymes: Many enzymes, such as kinases, are crucial drug targets. Understanding the kinetics of these enzymes with respect to ATP concentration is essential for designing effective inhibitors.

-

Purinergic Signaling Modulation: The discovery of the role of extracellular ATP in various pathological conditions, including inflammation and chronic pain, has led to the development of drugs that target purinergic receptors.

-

Clinical Applications: ATP disodium salt itself has been investigated for clinical applications, such as in the context of myocardial infarction to potentially reduce reperfusion injury.

Conclusion

ATP disodium hydrate is more than just the energy currency of the cell; it is a critical regulator of a multitude of cellular processes, from metabolism and biosynthesis to complex signaling networks. A thorough understanding of its functions and the ability to accurately measure its dynamics are indispensable for fundamental biological research and for the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to unravel the intricate roles of ATP in health and disease.

References

- 1. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]

- 2. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 3. Visualization of ATP levels inside single living cells with fluorescence resonance energy transfer-based genetically encoded indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways of Purinergic Receptors and Their Interactions with Cholinergic and Adrenergic Pathways in the Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. ATP Release Assay [bio-protocol.org]

- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 9. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]

- 10. m.youtube.com [m.youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Using FRET-Based Fluorescent Sensors to Monitor Cytosolic and Membrane-Proximal Extracellular ATP Levels | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. static1.squarespace.com [static1.squarespace.com]

- 20. researchgate.net [researchgate.net]

- 21. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

biosynthesis pathways of adenosine triphosphate in cells

An In-depth Technical Guide on the Core Biosynthesis Pathways of Adenosine (B11128) Triphosphate in Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Adenosine triphosphate (ATP) is the universal energy currency of the cell, powering a vast array of biological processes. The synthesis of ATP is a cornerstone of cellular metabolism, occurring through multiple sophisticated and highly regulated pathways. This technical guide provides a detailed examination of the core mechanisms of ATP biosynthesis, including substrate-level phosphorylation, oxidative phosphorylation, and photophosphorylation. We present quantitative data on ATP yields, detailed experimental protocols for the measurement of ATP synthesis, and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in the life sciences.

Substrate-Level Phosphorylation

Substrate-level phosphorylation is a direct metabolic reaction that results in the formation of ATP by the transfer of a phosphate (B84403) group from a substrate molecule to adenosine diphosphate (B83284) (ADP). This process occurs in the cytoplasm during glycolysis and within the mitochondrial matrix during the Krebs cycle.

Glycolysis

Glycolysis is the initial, anaerobic stage of cellular respiration, where one molecule of glucose is broken down into two molecules of pyruvate (B1213749).[1][2][3] These reactions occur in the cytoplasm and yield a net production of two ATP molecules directly.[3] The overall reaction for glycolysis is:

Glucose + 2 NAD⁺ + 2 ADP + 2 Pᵢ → 2 Pyruvate + 2 NADH + 2 H⁺ + 2 ATP + 2 H₂O[3]

Figure 1: Simplified schematic of the Glycolysis pathway.

Krebs Cycle (Citric Acid Cycle)

In aerobic conditions, the pyruvate generated from glycolysis is transported into the mitochondrial matrix.[4] It is first converted to acetyl-CoA, which then enters the Krebs cycle.[4][5] The cycle consists of a series of redox reactions that result in the production of one ATP molecule (or an equivalent, guanosine (B1672433) triphosphate - GTP) per turn through substrate-level phosphorylation.[6] Since one glucose molecule produces two pyruvate molecules, the cycle turns twice per glucose.

Figure 2: Overview of the Krebs Cycle (Citric Acid Cycle).

Quantitative Summary of Substrate-Level Phosphorylation

| Pathway | Starting Molecule | ATP (Direct) | Other Energy Carriers | Location |

| Glycolysis | 1 Glucose | 2 ATP | 2 NADH | Cytosol |

| Pyruvate Oxidation | 2 Pyruvate | 0 ATP | 2 NADH | Mitochondrial Matrix |

| Krebs Cycle | 2 Acetyl-CoA | 2 ATP (or GTP) | 6 NADH, 2 FADH₂ | Mitochondrial Matrix |

| Total | 1 Glucose | 4 ATP | 10 NADH, 2 FADH₂ |

Oxidative Phosphorylation

The majority of ATP is generated during oxidative phosphorylation, a process that requires oxygen.[5] It occurs on the inner mitochondrial membrane and involves two main stages: the electron transport chain and chemiosmosis.

Electron Transport Chain (ETC)

The high-energy electrons from NADH and FADH₂ produced during glycolysis and the Krebs cycle are transferred to a series of protein complexes embedded in the inner mitochondrial membrane.[2] As electrons are passed down this chain, energy is released and used to pump protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a steep electrochemical gradient.[2] Oxygen acts as the final electron acceptor, combining with protons and electrons to form water.[2]

Figure 3: The Electron Transport Chain and ATP Synthase.

Chemiosmosis and ATP Synthase

The proton gradient established by the ETC is a form of stored energy, known as the proton-motive force.[7] Protons flow back down their concentration gradient, from the intermembrane space into the matrix, through a channel in the enzyme ATP synthase.[8] This flow of protons drives a mechanical rotation of the enzyme, which in turn catalyzes the synthesis of ATP from ADP and inorganic phosphate.[8]

Quantitative Summary of Oxidative Phosphorylation

The P/O ratio (ATP molecules produced per pair of electrons) is a key metric. Modern estimates suggest that approximately 2.5 ATP are produced per NADH and 1.5 ATP per FADH₂.[9]

| Electron Carrier | Number of Molecules | ATP per Molecule | Total ATP |

| NADH (from Glycolysis*) | 2 | 1.5 or 2.5 | 3 or 5 |

| NADH (from Pyruvate Ox. & Krebs) | 8 | 2.5 | 20 |

| FADH₂ (from Krebs Cycle) | 2 | 1.5 | 3 |

| Total from Oxidative Phosphorylation | ~26-28 | ||

| Total ATP Yield per Glucose | ~30-32 |

*The ATP yield from glycolytic NADH depends on the shuttle system (glycerol phosphate or malate-aspartate) used to transport its electrons into the mitochondria.[10]

Photophosphorylation

In plants, algae, and some bacteria, ATP is also synthesized through photophosphorylation, a process that harnesses light energy.[7][11] This occurs in the thylakoid membranes of chloroplasts and involves two pathways: non-cyclic and cyclic photophosphorylation.

-

Non-Cyclic Photophosphorylation: Involves two photosystems (PSII and PSI) and produces ATP, NADPH, and O₂.[7][12] Light energy excites electrons, which pass through an electron transport chain, generating a proton gradient that drives ATP synthase.[13]

-

Cyclic Photophosphorylation: Involves only PSI.[11][13] Excited electrons are cycled back to the electron transport chain, generating a proton gradient and ATP, but no NADPH or O₂.[7][11] This pathway is used when the cell's ATP demand is high.

Figure 4: Overview of Non-Cyclic and Cyclic Photophosphorylation.

Experimental Protocols

The quantification of ATP synthesis is critical for studying cellular bioenergetics. Below are summarized protocols for the isolation of mitochondria and the measurement of ATP production.

Protocol for Isolation of Mitochondria from Tissue

This protocol is adapted from methods utilizing differential centrifugation to isolate intact mitochondria from tissues like liver or brain.[14]

-

Homogenization: Mince tissue sample on ice and homogenize in 10 volumes of ice-cold isolation buffer (e.g., 0.22 M mannitol, 0.07 M sucrose, 2 mM HEPES, 0.5 mM EGTA, pH 7.4) using a Potter-Elvehjem homogenizer.[14]

-

Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 750-1,600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]

-

Mitochondrial Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-18,000 x g) for 10-20 minutes at 4°C. The resulting pellet contains the mitochondria.[14]

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of the appropriate assay buffer. Determine the protein concentration using a standard method, such as the Bradford assay.[14]

Protocol for Measuring ATP Production Rate

This method uses a bioluminescent assay based on the ATP-dependent luciferin-luciferase reaction, which is highly sensitive and quantitative.[15][16]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the necessary substrates for mitochondrial respiration (e.g., pyruvate, malate), ADP, and the luciferase/luciferin reagent.

-

Standard Curve: Generate an ATP standard curve by adding known concentrations of ATP (e.g., 0.5 to 50 µM) to the reaction mixture and measuring the resulting luminescence with a luminometer.[14]

-

Assay Initiation: Add a known amount of isolated mitochondrial protein (e.g., 10-50 µg) to the pre-warmed reaction mixture in a luminometer cuvette.

-

Luminescence Measurement: Immediately begin recording the luminescence signal over time (e.g., every 5 seconds for 5 minutes). The rate of increase in luminescence is proportional to the rate of ATP synthesis.[14]

-

Inhibitor Control: To confirm that the measured ATP production is from oxidative phosphorylation, a parallel experiment can be run in the presence of an inhibitor like oligomycin, which blocks ATP synthase.[15] A significant decrease in the luminescence signal confirms the specificity of the assay.[15]

Figure 5: Experimental workflow for mitochondrial isolation and ATP assay.

References

- 1. Khan Academy [khanacademy.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. news-medical.net [news-medical.net]

- 4. Cell Respiration | Anatomy and Physiology I [courses.lumenlearning.com]

- 5. Khan Academy [khanacademy.org]

- 6. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]

- 7. Photophosphorylation - Wikipedia [en.wikipedia.org]

- 8. ATP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cellular respiration - Wikipedia [en.wikipedia.org]

- 11. Photophosphorylation: Cyclic and Non-Cyclic Phosphorylation [allen.in]

- 12. studymind.co.uk [studymind.co.uk]

- 13. savemyexams.com [savemyexams.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ATP Disodium Salt: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "energy currency" of the cell.[1][2][3] It plays a central role in a vast array of cellular processes, including muscle contraction, nerve impulse propagation, and the synthesis of macromolecules.[1][3][4] The disodium (B8443419) salt of ATP is a stable, water-soluble form of this vital nucleotide, making it an indispensable reagent in biochemical and pharmaceutical research.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of ATP disodium salt, with a focus on methodologies and data relevant to researchers in life sciences and drug development.

Chemical Structure and Identification

ATP disodium salt consists of an adenosine molecule bonded to three phosphate (B84403) groups, with two sodium ions neutralizing the negative charges on the phosphate chain.[6] The adenosine moiety is composed of adenine, a purine (B94841) base, linked to a ribose sugar.

Molecular Structure:

-

Adenine: A nitrogenous base (a purine derivative).

-

Ribose: A five-carbon sugar (a pentose).

-

Triphosphate Group: A chain of three phosphate groups attached to the 5'-carbon of the ribose sugar.

The IUPAC name for ATP disodium salt is disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate.[5]

Physicochemical Properties

The physicochemical properties of ATP disodium salt are critical for its handling, storage, and application in experimental settings. A summary of these properties is provided in the tables below.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [7][8] |

| Molecular Weight | 551.14 g/mol | [8][9][10] |

| Appearance | White crystalline powder | [5][11] |

| Melting Point | 188-190 °C | [5] |

| Solubility | Soluble in water (50 mg/mL) | [5][11][12][13] |

| pH of Solution (50 mg/mL) | ~2.5 - 3.5 | [11][12][13] |

Spectroscopic and Purity Data

| Property | Value | References |

| UV Absorbance (λmax in water) | 258 ± 2 nm | |

| Molar Extinction Coefficient (ε) at 259 nm | 15.4 x 10³ M⁻¹cm⁻¹ (in 100 mM phosphate buffer, pH 7.0) | [12][13][14] |

| Purity (by HPLC) | ≥95% to >99% (product dependent) | [7][15] |

Biological Role and Significance in Drug Development

ATP is the primary energy carrier for metabolic processes and is fundamental to cellular function.[2][4] Beyond its role in energy metabolism, extracellular ATP is a key signaling molecule, activating a class of receptors known as purinergic receptors (P2 receptors).[4][6][13] This signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, neurotransmission, and cell proliferation, making it a significant area of interest for drug development.[4][6][8]

ATP in Cellular Signaling

Extracellular ATP can be released from cells under various conditions, including cellular stress or damage.[12] It then binds to P2 receptors on the cell surface, which are broadly classified into two families:

-

P2X Receptors: Ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Ca²⁺ and Na⁺.[6][12]

-

P2Y Receptors: G protein-coupled receptors that, upon activation by ATP or other nucleotides like ADP, initiate intracellular signaling cascades, often leading to changes in intracellular Ca²⁺ levels or cyclic AMP (cAMP).[6][12]

The intricate nature of purinergic signaling presents numerous targets for therapeutic intervention in diseases such as chronic pain, inflammation, and cancer.

Experimental Protocols

Determination of ATP Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of ATP, as well as its hydrolysis products ADP and AMP, using HPLC with UV detection.

Methodology:

-

Preparation of Mobile Phase: Prepare a 50 mM potassium hydrogen phosphate buffer and adjust the pH to 6.80.

-

Standard Preparation:

-

Prepare a stock solution of ATP disodium salt in ultra-pure water.

-

Perform serial dilutions to create a series of calibration standards with concentrations ranging from 0.2 to 10 µM.

-

-

Sample Preparation:

-

For cellular extracts, a rapid extraction procedure using perchloric acid followed by neutralization with potassium carbonate is recommended to precipitate proteins and stabilize the nucleotides.

-

Centrifuge the sample to remove precipitated material and filter the supernatant before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 3 x 150 mm, 2.7 µm particle size).

-

Elution: Isocratic elution with the prepared mobile phase.

-

Flow Rate: As per column manufacturer's recommendation (typically 0.3-0.5 mL/min).

-

Detection: UV absorbance at 254 nm.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the ATP standard against its concentration.

-

Quantify the amount of ATP in the sample by comparing its peak area to the calibration curve.

-

ATP Bioluminescence Assay for Cell Viability and Cytotoxicity

This assay is based on the principle that ATP is a marker for metabolically active cells. The firefly luciferase enzyme utilizes ATP to oxidize D-luciferin, resulting in light emission that is proportional to the ATP concentration.

Methodology:

-

Reagent Preparation:

-

Reconstitute the lyophilized ATP assay mix (containing luciferase, luciferin, and other buffer components) in sterile water. Allow the solution to stabilize on ice for at least one hour.

-

Prepare an ATP standard curve by serially diluting a known concentration of ATP disodium salt in the appropriate buffer or cell culture medium.

-

-

Cell Culture and Treatment:

-

Plate cells in a 96-well microplate and culture under desired conditions.

-

Treat cells with the test compounds for the desired duration. Include untreated control wells.

-

-

Cell Lysis and ATP Measurement:

-

Add an ATP releasing agent (cell lysis buffer) to each well and incubate for approximately 5 minutes at room temperature to release intracellular ATP.

-

Transfer the cell lysate to a white-walled, opaque 96-well plate suitable for luminescence measurements.

-

-

Luminescence Detection:

-

Add the reconstituted ATP assay mix to each well.

-

Immediately measure the luminescence using a luminometer. The light output is typically recorded as Relative Light Units (RLUs).

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Use the ATP standard curve to convert RLU values to ATP concentrations.

-

Cell viability can be expressed as a percentage relative to the untreated control.

-

In Vitro Transcription using ATP Disodium Salt

ATP is a crucial component for the synthesis of RNA in vitro using bacteriophage RNA polymerases such as T7, T3, or SP6.

Methodology:

-

Template Preparation: Prepare a linear DNA template containing the promoter sequence for the desired RNA polymerase upstream of the sequence to be transcribed.

-

Transcription Reaction Setup: Assemble the following components on ice in the specified order:

-

Nuclease-free water

-

10x Transcription Buffer

-

Ribonucleotide Triphosphates (NTPs), including ATP disodium salt, at the desired final concentration (typically 2-5 mM each).

-

RNase Inhibitor

-

DNA Template

-

RNA Polymerase (e.g., T7 RNA Polymerase)

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add RNase-free DNase I to the reaction and incubate for another 15-30 minutes at 37°C to remove the DNA template.

-

RNA Purification: Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or by using a commercial RNA purification kit.

-

Analysis: Analyze the integrity and quantity of the transcribed RNA using methods like denaturing polyacrylamide gel electrophoresis (PAGE) and UV spectrophotometry.

Visualizations

ATP-Mediated Purinergic Signaling Pathway

Caption: ATP-mediated P2 purinergic signaling pathways.

Experimental Workflow for ATP Bioluminescence Assay

Caption: Workflow for a typical ATP bioluminescence-based cell viability assay.

Conclusion

ATP disodium salt is a fundamental tool in modern biological and pharmaceutical research. Its well-defined chemical and physical properties, combined with its central role in cellular energy and signaling, make it an invaluable reagent. A thorough understanding of its characteristics and the appropriate experimental protocols for its use is essential for obtaining reliable and reproducible data. The methodologies and data presented in this guide are intended to support researchers in leveraging the full potential of ATP disodium salt in their scientific endeavors, from basic research to the development of novel therapeutics targeting purinergic signaling pathways.

References

- 1. ATP disodium salt(987-65-5) IR Spectrum [chemicalbook.com]

- 2. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 14. organslices.com [organslices.com]

- 15. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of ATP as a Coenzyme in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adenosine triphosphate (ATP), a ubiquitous molecule often referred to as the "energy currency" of the cell, plays a multifaceted and critical role as a coenzyme in a vast array of enzymatic reactions.[1][2][3] Its function extends far beyond a simple energy donor, encompassing roles as an allosteric modulator, a substrate for phosphorylation, and the fuel for molecular motors, thereby regulating cellular metabolism, signal transduction, and mechanical work.[4][5][6] This technical guide provides an in-depth exploration of the core functions of ATP as a coenzyme, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Functions of ATP as a Coenzyme

ATP's versatility as a coenzyme stems from the high-energy phosphoanhydride bonds linking its three phosphate (B84403) groups.[1][2] The hydrolysis of these bonds, particularly the terminal gamma-phosphate, releases a significant amount of free energy, which is harnessed by enzymes to drive thermodynamically unfavorable reactions.[2][7]

Substrate Phosphorylation: Activating Molecules for Metabolism

In numerous metabolic pathways, ATP serves as a phosphate group donor in reactions catalyzed by kinases.[5][] This transfer of a phosphate group to a substrate molecule, a process called substrate-level phosphorylation, increases the substrate's free energy, making it more reactive and poised for subsequent metabolic conversion.[9] A prime example is the initial step of glycolysis, where hexokinase utilizes ATP to phosphorylate glucose, forming glucose-6-phosphate. This phosphorylation traps glucose within the cell and initiates its breakdown for energy production.

Allosteric Regulation: Modulating Enzyme Activity

Beyond its role as a substrate, ATP can act as an allosteric modulator, binding to regulatory sites on enzymes distinct from the active site to either activate or inhibit their catalytic activity.[10][11] This regulation is crucial for maintaining cellular homeostasis. For instance, phosphofructokinase (PFK), a key regulatory enzyme in glycolysis, is allosterically inhibited by high concentrations of ATP.[10][11][12] When ATP levels are abundant, it signals that the cell has sufficient energy, and thus, ATP binds to an allosteric site on PFK, reducing its affinity for its substrates and slowing down glycolysis.[10][11] Conversely, when ATP levels are low, the inhibition is relieved, and glycolysis proceeds to generate more ATP.

Powering Molecular Motors and Active Transport

The energy released from ATP hydrolysis is fundamental to mechanical work within the cell, primarily through the action of molecular motors.[4][13] Proteins like myosin, kinesin, and dynein utilize the cyclical binding and hydrolysis of ATP to undergo conformational changes, resulting in movement along cytoskeletal filaments.[4][14] This process is essential for muscle contraction, intracellular transport of organelles, and cell division.[4][15] Similarly, active transport pumps, such as the Na+/K+ pump, rely on ATP hydrolysis to move ions and other solutes across cellular membranes against their concentration gradients, a process vital for maintaining cellular membrane potential and nutrient uptake.[5][15][16]

Quantitative Data on ATP-Dependent Enzyme Kinetics

The efficiency and substrate affinity of ATP-dependent enzymes are characterized by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[17][18][19] The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.[17]

| Enzyme | Substrate(s) | Km (ATP) (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Hexokinase (Yeast) | Glucose | 150 | 250 | 1.67 x 10⁶ | [Biochemistry, 5th ed., Berg et al.] |

| Phosphofructokinase-1 (Rabbit Muscle) | Fructose-6-phosphate | 25 | 170 | 6.8 x 10⁶ | [Biochemistry, 5th ed., Berg et al.] |

| Myosin ATPase (Rabbit Skeletal) | - | 10 | 20 | 2 x 10⁶ | [Molecular Biology of the Cell, 4th ed., Alberts et al.] |

| Na+/K+ ATPase (Bovine Brain) | Na+, K+ | 0.25 (high affinity site), 71 (low affinity site) | 100 | - | [20] |

| Protein Kinase A (Bovine Heart) | Kemptide | 10 | 20 | 2 x 10⁶ | [Biochemistry, 5th ed., Berg et al.] |

Note: These values can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.

Experimental Protocols for Key Assays

The study of ATP-dependent enzymes relies on robust and accurate assays to measure their activity. The following are detailed methodologies for two key types of assays.

ATPase Activity Assay (Colorimetric Malachite Green Assay)

This protocol describes a common method for measuring the activity of ATPases by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[21][22]

Materials:

-

Purified ATPase enzyme

-

ATP solution (100 mM stock)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Malachite Green Reagent (contains Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate Standard solution (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Phosphate Standard Curve:

-

Prepare a series of dilutions of the Phosphate Standard solution in Assay Buffer in a 96-well plate to generate a standard curve (e.g., 0 to 50 µM Pi).

-

-

Set up the ATPase Reaction:

-

In separate wells of the 96-well plate, add the Assay Buffer.

-

Add the purified ATPase enzyme to the desired final concentration.

-

To initiate the reaction, add ATP to the desired final concentration (e.g., 1 mM). The final reaction volume is typically 50-100 µL.

-

Include a negative control with no enzyme.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction and Color Development:

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the liberated inorganic phosphate.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from the absorbance of the samples.

-

Use the Phosphate Standard Curve to determine the concentration of Pi produced in each sample.

-

Calculate the specific activity of the enzyme (e.g., in µmol Pi/min/mg of enzyme).

-

Protein Kinase Activity Assay (Radiometric [γ-³²P]ATP Assay)

This protocol describes a highly sensitive method for measuring the activity of protein kinases by tracking the incorporation of a radiolabeled phosphate group from ATP onto a specific substrate.[23][24][25]

Materials:

-

Purified protein kinase

-

Specific peptide or protein substrate

-

[γ-³²P]ATP (high specific activity)

-

Non-radiolabeled ATP (cold ATP)

-

Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Stop Solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare the Kinase Reaction Mixture:

-

Prepare a master mix containing the Kinase Reaction Buffer, the specific substrate, and a mixture of [γ-³²P]ATP and cold ATP to achieve the desired final specific activity and concentration.

-

-

Initiate the Kinase Reaction:

-

In a microcentrifuge tube, add the purified protein kinase.

-

Initiate the reaction by adding the kinase reaction mixture to the enzyme. The final reaction volume is typically 25-50 µL.

-

Include a negative control with no enzyme or a denatured enzyme.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction and Spotting:

-

Stop the reaction by adding an aliquot of the reaction mixture to the Stop Solution.

-

Spot a portion of the stopped reaction mixture onto a piece of P81 phosphocellulose paper. The phosphorylated substrate will bind to the negatively charged paper, while the unincorporated [γ-³²P]ATP will not.

-

-

Washing:

-

Wash the P81 paper several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove the unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to dry the paper.

-

-

Quantification:

-

Place the dried P81 paper into a scintillation vial.

-

Add scintillation fluid to the vial.

-

Measure the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the kinase, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme. This requires determining the specific activity of the [γ-³²P]ATP used in the assay.

-

Visualizing ATP's Role: Signaling Pathways and Experimental Workflows

Visual diagrams are invaluable for understanding the complex interactions and processes involving ATP. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a general experimental workflow.

cAMP-Dependent Signaling Pathway

This pathway demonstrates how ATP is converted to the second messenger cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) to phosphorylate downstream targets.[26][27]

General Workflow for an In Vitro Enzyme Assay

This diagram outlines the fundamental steps involved in a typical in vitro assay for an ATP-dependent enzyme.

ATP in Drug Development

The central role of ATP-dependent enzymes in cellular processes makes them attractive targets for drug development.[][28] Dysregulation of these enzymes is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[28]

-

Kinase Inhibitors: A large and successful class of anti-cancer drugs targets the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates and thereby blocking oncogenic signaling pathways.

-

ATPase Inhibitors: Targeting ATPases is another promising strategy. For example, inhibitors of the Na+/K+ ATPase have been used for treating heart conditions.

-

Targeted Drug Delivery: ATP can also be utilized in drug delivery systems. For instance, ATP-responsive nanoparticles can be designed to release their therapeutic payload in environments with high extracellular ATP, such as tumor microenvironments.[29]

The development of high-throughput screening assays to measure the activity of ATP-dependent enzymes is crucial for identifying and characterizing new drug candidates.[28][30]

Conclusion

ATP's function as a coenzyme is integral to the fabric of cellular life. Its ability to act as an energy source, a phosphate donor, and an allosteric regulator provides the cell with a sophisticated mechanism for controlling a vast network of enzymatic reactions. A thorough understanding of the roles of ATP and the methodologies to study ATP-dependent enzymes is paramount for researchers and scientists in both basic and applied fields, particularly for the rational design and development of novel therapeutics. The continued exploration of the intricate ways in which ATP governs cellular function promises to uncover new insights into health and disease.

References

- 1. coconote.app [coconote.app]

- 2. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Coenzymes [ib.bioninja.com.au]

- 7. bio.libretexts.org [bio.libretexts.org]

- 9. assaygenie.com [assaygenie.com]

- 10. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. On the functioning mechanism of an ATP-driven molecular motor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

- 15. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 16. ATP: Synthesis, Breakdown and Cycles - Creative Proteomics [creative-proteomics.com]

- 17. biorxiv.org [biorxiv.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. Allosteric effect of ATP on Na(+),K(+)-ATPase conformational kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Khan Academy [khanacademy.org]

- 27. What are some common signaling pathways? | AAT Bioquest [aatbio.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. nbinno.com [nbinno.com]

- 30. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on ATP Disodium Hydrate as an Energy Source for Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is the principal molecule for storing and transferring energy in cells, earning it the title of the "energy currency" of life.[1][2] It is a nucleotide composed of adenine, ribose, and three phosphate (B84403) groups.[1] The significant amount of potential energy stored within its high-energy phosphoanhydride bonds is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP).[2][3] This energy release powers a vast array of cellular functions, including muscle contraction, active transport of molecules across cell membranes, and the synthesis of complex macromolecules.[4] ATP disodium (B8443419) hydrate (B1144303) is a stable, water-soluble salt form of ATP, making it an indispensable reagent in biochemical and physiological research.[5][6] This guide provides a technical overview of its properties, its central role in cellular bioenergetics, and its application in key experimental protocols.

Core Concepts of ATP in Bioenergetics

All living organisms, from single-celled bacteria to complex multicellular animals, utilize ATP to manage their energy needs. The process of cellular respiration in heterotrophs and photosynthesis in autotrophs is dedicated to the efficient production of ATP.[2] This constant recycling of ATP from ADP and inorganic phosphate (Pi) is crucial for maintaining cellular energy homeostasis.[1]

The central role of ATP lies in its ability to couple exergonic (energy-releasing) and endergonic (energy-requiring) reactions.[2][7] By transferring a phosphate group to another molecule (phosphorylation), ATP can increase that molecule's energy level, enabling it to participate in a subsequent reaction. This mechanism is fundamental to metabolic pathways, signal transduction, and cellular work.

Beyond its intracellular role, ATP also functions as a critical extracellular signaling molecule.[6][8] Released from cells under conditions of stress or damage, extracellular ATP activates purinergic receptors (P2X and P2Y) on neighboring cells, modulating a wide range of physiological processes including inflammation, neurotransmission, and immune responses.[9][10][11]

Physicochemical Properties of ATP Disodium Hydrate

ATP disodium hydrate is the preferred form for in vitro studies due to its stability and solubility in aqueous solutions.[5] Its key properties are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | [5][12] |

| Molecular Weight | 551.14 g/mol (anhydrous basis) | [5][12][] |

| CAS Number | 34369-07-8 | [5][12][14] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (50 mg/ml) | [5] |

| Storage | Recommended at –20 °C with desiccation | [5][][15] |

| Stability | Stable for at least 2 years when stored properly | [5] |

| λmax | 259 nm | [5] |

Key Experimental Applications and Protocols

The availability of high-purity ATP disodium hydrate is critical for a variety of experimental assays used in basic research and drug development. Below are detailed protocols for three common applications.

In Vitro Kinase Assays

Kinase assays are fundamental for studying enzyme kinetics and for screening potential inhibitor compounds. ATP is the phosphate donor in all kinase-catalyzed reactions.

Objective: To measure the activity of a specific protein kinase by quantifying the transfer of a phosphate group from ATP to a substrate.

Methodology (Radiolabel-based):

-

Reaction Mixture Preparation: Prepare a master mix containing 5x kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 50 mM DTT), unlabeled ("cold") ATP (final concentration typically 100-250 µM), and the specific kinase substrate (protein or peptide).[16][17]

-

Radiolabeling: To the master mix, add [γ-³²P]ATP. The specific activity can be adjusted by altering the ratio of "hot" (radiolabeled) to "cold" ATP.[16][18]

-

Initiation: Keep the purified kinase enzyme on ice. To start the reaction, add the kinase to the reaction mixture.[16]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) for a defined period (from 5 minutes to 1 hour, depending on kinase activity).[16]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.[19]

-

Separation and Detection: Separate the reaction products by SDS-PAGE. The radiolabeled, phosphorylated substrate is visualized and quantified using autoradiography or phosphorimaging.[18][20]

Workflow for a Typical In Vitro Kinase Assay

Caption: Workflow of a radioactive in vitro kinase assay.

Luciferase-Based ATP Quantification Assays

These assays are widely used to determine cell viability, cytotoxicity, and proliferation by measuring intracellular ATP levels. Healthy, metabolically active cells maintain a high concentration of ATP, which rapidly decreases upon cell death.[21][22]

Objective: To quantify the amount of ATP in a cell lysate as an indicator of cell viability.

Principle: The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent reaction that produces light.[23] The emitted light is directly proportional to the ATP concentration.[21]

Methodology:

-

Cell Culture: Plate cells in a multi-well plate (typically a white, opaque plate to maximize light signal) and treat with compounds of interest.

-

Cell Lysis: Add a detergent-based lysis reagent to each well. This reagent disrupts the cell membrane, releasing intracellular ATP, and simultaneously inactivates cellular ATPases.[21]

-

Reagent Addition: Add the luciferase/luciferin substrate reagent to each well.

-

Incubation: Incubate for a short period (typically 5-10 minutes) at room temperature to allow the luminescent signal to stabilize.

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[23]

-

Data Analysis: Correlate the luminescence signal to the number of viable cells. A decrease in signal in treated wells compared to control wells indicates cytotoxicity.

Luciferase-Luciferin Reaction for ATP Detection

Caption: The biochemical reaction underlying ATP bioluminescence assays.

P2X Receptor Activation using Patch-Clamp Electrophysiology

Extracellular ATP is the natural ligand for P2X receptors, which are ATP-gated ion channels.[10][24] Patch-clamp electrophysiology allows for the direct measurement of ion currents flowing through these channels upon activation.

Objective: To measure the ion currents mediated by a specific P2X receptor subtype in response to the application of ATP.

Methodology (Whole-Cell Configuration):

-

Cell Preparation: Use a cell line (e.g., HEK293) expressing the P2X receptor of interest. Plate the cells on glass coverslips suitable for microscopy.[25]

-

Solution Preparation:

-

External Solution: Prepare an extracellular solution mimicking physiological conditions (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).[25]

-

Internal Solution: Prepare a pipette solution for the intracellular environment (e.g., containing KCl, MgCl₂, EGTA, HEPES).

-

Agonist Solution: Prepare solutions of ATP disodium hydrate in the external solution at various concentrations (e.g., ranging from 1 µM to 100 µM).

-

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on a microscope stage and perfuse with the external solution.

-

Using a micromanipulator, form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.

-

Rupture the cell membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell.[26]

-

-

Data Acquisition:

-

Analysis: Analyze the current amplitude, activation, and deactivation kinetics to characterize the receptor's response to ATP. For drug screening, potential antagonists can be co-applied with ATP to measure inhibition of the current.[25]

Extracellular ATP Signaling via P2X and P2Y Receptors

References

- 1. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 2. LabXchange [labxchange.org]

- 3. The Complex Roles of Adenosine Triphosphate in Bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of ATP in Bioenergetics | PPTX [slideshare.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 8. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P2X and P2Y receptor signaling in red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extracellular ATP and P2Y Receptor Activation Induce a Proinflammatory Host Response in the Human Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, ultrapure, 98% | Fisher Scientific [fishersci.ca]

- 14. アデノシン5′-三リン酸 二ナトリウム塩 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]

- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. revvity.com [revvity.com]

- 19. In vitro kinase assay [protocols.io]

- 20. In vitro kinase assay [bio-protocol.org]

- 21. bmglabtech.com [bmglabtech.com]

- 22. goldbio.com [goldbio.com]

- 23. jove.com [jove.com]

- 24. news-medical.net [news-medical.net]

- 25. benchchem.com [benchchem.com]

- 26. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 27. Voltage- and [ATP]-dependent Gating of the P2X2 ATP Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of ATP in Purinergic Signaling: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental approaches, and quantitative understanding of ATP-mediated purinergic signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Extracellular adenosine (B11128) triphosphate (ATP), long recognized as the primary intracellular energy currency, has emerged as a critical signaling molecule in a diverse array of physiological and pathological processes. Its involvement in cell-to-cell communication, known as purinergic signaling, is mediated by a sophisticated family of cell surface receptors. This technical guide provides a comprehensive overview of the core principles of ATP's role in purinergic signaling, with a focus on the two major receptor families: the ionotropic P2X receptors and the metabotropic P2Y receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge required to investigate and target these intricate signaling networks.

The Purinergic Signaling Cascade: An Overview

Purinergic signaling is initiated by the release of purine (B94841) and pyrimidine (B1678525) nucleotides, most notably ATP, into the extracellular space. This release can occur from various cell types through mechanisms such as vesicular exocytosis, pannexin and connexin hemichannels, or as a consequence of cellular stress and damage.[1][2] Once in the extracellular milieu, ATP and its breakdown products (ADP, AMP, and adenosine) interact with specific purinergic receptors on the same or neighboring cells, triggering a cascade of intracellular events that modulate cellular function.

The physiological consequences of purinergic signaling are vast and tissue-specific, encompassing neurotransmission, inflammation, immune responses, smooth muscle contraction, platelet aggregation, and cell proliferation and death.[3][4][5][6] The diversity of these effects is largely dictated by the specific subtypes of purinergic receptors expressed on the target cells and the downstream signaling pathways they engage.

P2X Receptors: Ligand-Gated Ion Channels

P2X receptors are ATP-gated, non-selective cation channels that permit the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺ upon activation.[7][8] This ion flux leads to membrane depolarization and an increase in intracellular calcium concentration, which are the primary triggers for downstream cellular responses.[9][10] There are seven mammalian P2X receptor subtypes (P2X1-7), which can form both homomeric and heteromeric trimers, each with distinct pharmacological and biophysical properties.[7][11]

P2X Receptor Signaling Pathway

The activation of P2X receptors initiates a direct and rapid signaling cascade. The binding of extracellular ATP induces a conformational change in the receptor, opening an intrinsic ion channel. The subsequent influx of cations, particularly Ca²⁺, acts as a second messenger, activating a variety of intracellular enzymes and signaling proteins.

Quantitative Properties of P2X Receptors

The functional characteristics of P2X receptors, such as their affinity for ATP, ion conductance, and permeability, vary significantly among subtypes. These properties are crucial for determining their specific physiological roles.

| Receptor Subtype | Agonist (EC₅₀, µM) | Antagonist (IC₅₀/Kᵢ, nM) | Single-Channel Conductance (pS) | Relative Ion Permeability (PCa/PNa) |

| P2X1 | ATP (0.1-3) | NF449 (0.003-0.015) | ~12-18 | ~4-5 |

| P2X2 | ATP (3-10) | Suramin (1000-10000) | ~21-35 | ~2-3 |

| P2X3 | ATP (0.1-3) | A-317491 (9-37) | Not resolved | ~3-4 |

| P2X4 | ATP (3-10) | 5-BDBD (150) | ~9-18 | ~4-5 |

| P2X5 | ATP (3-30) | PPADS (1000-10000) | Not resolved | ~1 |

| P2X6 | (Forms heteromers) | - | - | - |

| P2X7 | ATP (100-1000) | A-438079 (10-100) | ~9-13 | ~2-4 |

Table 1: Quantitative Pharmacological and Biophysical Properties of Homomeric P2X Receptors. Data compiled from multiple sources.[1][5][7][12] EC₅₀, half-maximal effective concentration; IC₅₀, half-maximal inhibitory concentration; Kᵢ, inhibitory constant.

P2Y Receptors: G-Protein Coupled Receptors

P2Y receptors are a family of G-protein coupled receptors (GPCRs) that are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose.[13][14] There are eight mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are further classified based on their primary G-protein coupling and downstream signaling pathways.[13][15][16]

P2Y Receptor Signaling Pathways

The activation of P2Y receptors initiates more complex and diverse intracellular signaling cascades compared to P2X receptors. These pathways are dependent on the specific G-protein to which the receptor is coupled.

-

Gq/11-Coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): These receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[13][16]

-

Gi/o-Coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): These receptors inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][16]

-

Gs-Coupled P2Y Receptor (P2Y₁₁): This receptor is unique in that it can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cAMP.[13]

Quantitative Pharmacology of P2Y Receptors

The diverse pharmacology of P2Y receptor subtypes allows for nuanced regulation of cellular processes. The following table summarizes the agonist and antagonist profiles for several key human P2Y receptors.

| Receptor Subtype | Endogenous Agonist(s) (EC₅₀) | Selective Agonist(s) (EC₅₀) | Selective Antagonist(s) (Kᵢ/IC₅₀) | G-Protein Coupling |

| P2Y₁ | ADP (10-100 nM) | MRS2365 (0.4 nM) | MRS2500 (0.76 nM) | Gq/11 |

| P2Y₂ | ATP, UTP (~100-500 nM) | PSB1114 (~2 µM)[4] | AR-C118925XX (~1 µM)[4] | Gq/11 |

| P2Y₄ | UTP (73 nM) | - | - | Gq/11 |

| P2Y₆ | UDP (30-300 nM) | PSB0474 (290 nM) | MRS2578 (330 nM) | Gq/11 |

| P2Y₁₁ | ATP (5-20 µM) | NF546 (77 nM) | NF340 (21 nM) | Gs, Gq/11 |

| P2Y₁₂ | ADP (10-100 nM) | 2-MeSADP (1-10 nM) | Cangrelor (1-10 nM) | Gi/o |

| P2Y₁₃ | ADP (1-100 nM) | 2-MeSADP (1-10 nM) | MRS2211 (1.1 µM) | Gi/o |

| P2Y₁₄ | UDP-glucose (10-100 nM) | MRS2690 (10 nM) | PPTN (30 nM) | Gi/o |

Table 2: Quantitative Pharmacology and G-Protein Coupling of Human P2Y Receptors. Data compiled from multiple sources.[3][10][13] EC₅₀, half-maximal effective concentration; Kᵢ, inhibitory constant; IC₅₀, half-maximal inhibitory concentration.

Experimental Protocols for Studying Purinergic Signaling

A variety of experimental techniques are employed to investigate the multifaceted roles of ATP in purinergic signaling. The following sections provide detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for P2X Receptor Characterization

Objective: To measure the ion channel activity of P2X receptors in response to ATP application.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express the P2X receptor subtype of interest.

-

Transfect the cells with a plasmid encoding the desired P2X receptor subunit. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying successfully transfected cells.

-

-

Electrophysiological Recording:

-

Prepare a patch-clamp rig with an amplifier, micromanipulator, and perfusion system.

-

Use borosilicate glass capillaries to pull micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

The standard intracellular solution should contain (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.3 with KOH.

-

The standard extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Obtain a gigaseal between the micropipette and the cell membrane of a transfected cell.

-

Rupture the cell membrane to achieve the whole-cell recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Rapidly apply ATP at various concentrations using the perfusion system and record the resulting inward currents.

-

-

Data Analysis:

-

Measure the peak current amplitude, activation and deactivation kinetics, and desensitization rates from the recorded traces.

-

Construct dose-response curves to determine the EC₅₀ for ATP.

-

Perform ion substitution experiments to determine the relative permeability of different cations.

-

Calcium Imaging for P2Y Receptor Activation

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following the activation of P2Y receptors.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the P2Y receptor of interest onto glass-bottom dishes.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., HBSS).

-